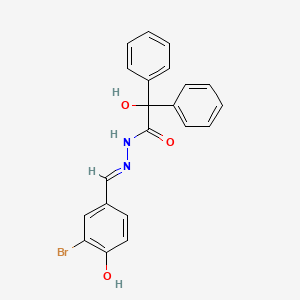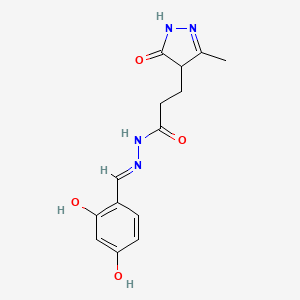
N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide, also known as BHDPH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BHDPH belongs to the class of hydrazones and has been found to possess a wide range of pharmacological activities.
Mechanism of Action
N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide exerts its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide also acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative stress. Additionally, N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been found to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide also exhibits potent pharmacological activities at relatively low concentrations, making it an attractive candidate for drug development. However, there are also some limitations associated with N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide. Its solubility in water is relatively low, which can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in humans.
Future Directions
There are several future directions for research on N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer. N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been found to induce apoptosis in cancer cells, and further studies are needed to evaluate its potential as an anti-cancer drug. Additionally, the pharmacokinetics and pharmacodynamics of N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide need to be further investigated to optimize its therapeutic potential.
Synthesis Methods
N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide can be synthesized by the condensation reaction between 3-bromo-4-hydroxybenzaldehyde and 2-hydroxy-2,2-diphenylacetohydrazide. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled conditions.
Scientific Research Applications
N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, anti-tumor, and anti-microbial activities. N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c22-18-13-15(11-12-19(18)25)14-23-24-20(26)21(27,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,25,27H,(H,24,26)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUQVBMJUGQUJA-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC(=C(C=C3)O)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC(=C(C=C3)O)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-methoxyphenyl)piperidine](/img/structure/B6086757.png)
![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B6086758.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B6086760.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-5-benzyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B6086766.png)
![ethyl N-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-beta-alaninate](/img/structure/B6086767.png)
![3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}carbonyl)-1-methyl-4(1H)-quinolinone](/img/structure/B6086781.png)
![1-[(6-methyl-2-pyridinyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6086800.png)
amino]methyl}phenyl)-2-imidazolidinone](/img/structure/B6086803.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6086822.png)
![1-(2-fluorobenzyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}-4-piperidinecarboxamide](/img/structure/B6086841.png)

![5-amino-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6086857.png)
![3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6086864.png)
